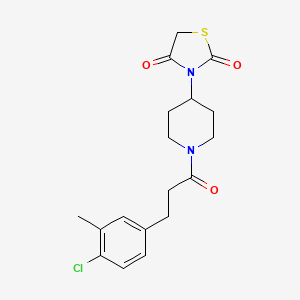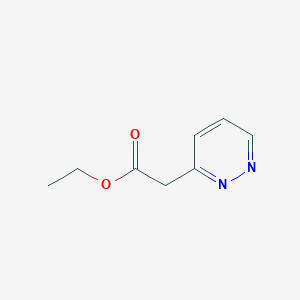![molecular formula C15H19FN2O2 B2873725 1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one CAS No. 2199970-00-6](/img/structure/B2873725.png)
1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidin-2-one group, which is a five-membered ring with nitrogen and oxygen atoms . This structure is often used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidin-2-one ring attached to a cyclohexyl group, which is further attached to a fluoropyridinyl group . The presence of fluorine atoms can significantly influence the properties of the molecule.Scientific Research Applications
Photophysical Properties and OLED Applications
Research on Ir(III) metal complexes related to the structure of interest indicates their significance in the development of organic light-emitting diodes (OLEDs). These compounds exhibit structured emission peaks in photophysical studies, making them potential blue dopants for phosphorescent OLEDs, which are crucial for display and lighting technologies (Tainan Duan et al., 2015).
Chemosensors for Metal Ions
Compounds structurally related to "1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one" have been utilized as chemosensors. A pyrrolidine constrained bipyridyl-dansyl conjugate acts as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer (ICT) mechanisms. This highlights their potential in environmental monitoring and analytical chemistry (D. Maity & T. Govindaraju, 2010).
Radiolabeling of Biomolecules
The compound "1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione" demonstrates the utility of fluoropyridine-based reagents for the radiolabeling of peptides and proteins. This is particularly relevant for the development of new radiopharmaceuticals for positron emission tomography (PET), offering a method for selective conjugation with thiol functions in biomolecules (B. de Bruin et al., 2005).
Antibacterial Agents
The synthesis and evaluation of pyridonecarboxylic acids and their analogues, featuring a pyrrolidine moiety, have demonstrated significant antibacterial activity. Such compounds are explored for their effectiveness against various bacterial strains, pointing towards their potential in combating bacterial infections and addressing antibiotic resistance (H. Egawa et al., 1984).
Future Directions
The future directions for research on “1-{4-[(3-Fluoropyridin-2-yl)oxy]cyclohexyl}pyrrolidin-2-one” could involve further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential biological activities . This could lead to the development of new drugs with improved properties.
Properties
IUPAC Name |
1-[4-(3-fluoropyridin-2-yl)oxycyclohexyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-13-3-1-9-17-15(13)20-12-7-5-11(6-8-12)18-10-2-4-14(18)19/h1,3,9,11-12H,2,4-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSXFGRSCUNHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCC(CC2)OC3=C(C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2873643.png)
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873644.png)
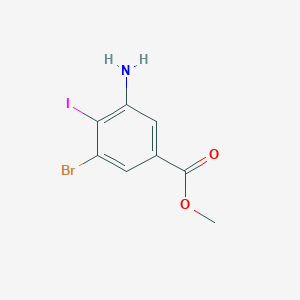
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-phenylacetamide](/img/structure/B2873646.png)
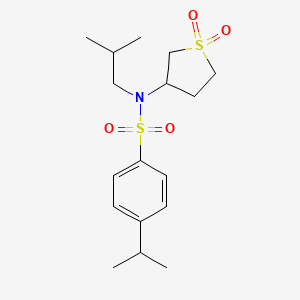


![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)

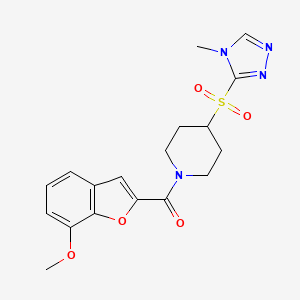
![2-[2-(methylthio)-1H-benzimidazol-1-yl]propanoic acid](/img/structure/B2873658.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)
